Phenylalanine, 2,2'-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate
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Overview
Description
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is a complex organic compound with the molecular formula C20H25N2O6P and a molecular weight of 420.402 g/mol . This compound is characterized by the presence of phenylalanine moieties linked through a hydroxyphosphinylidene bridge, forming a unique structure that has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate typically involves the condensation of phenylalanine derivatives with phosphinylidene-containing reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The hydroxyphosphinylidene bridge plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A simpler amino acid that serves as a building block for proteins and a precursor for various neurotransmitters.
Phosphinylidene-containing compounds: These compounds share the phosphinylidene functional group, which imparts unique chemical reactivity.
Uniqueness
Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is unique due to its combination of phenylalanine moieties and the hydroxyphosphinylidene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
134510-16-0 |
---|---|
Molecular Formula |
C20H25N2O6P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[[[2-[(2S)-2-amino-2-carboxyethyl]phenyl]methyl-hydroxyphosphoryl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N2O6P/c21-17(19(23)24)9-13-5-1-3-7-15(13)11-29(27,28)12-16-8-4-2-6-14(16)10-18(22)20(25)26/h1-8,17-18H,9-12,21-22H2,(H,23,24)(H,25,26)(H,27,28)/t17-,18-/m0/s1 |
InChI Key |
ZFMMEQAMSIWPAP-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CP(=O)(CC2=CC=CC=C2C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)CP(=O)(CC2=CC=CC=C2CC(C(=O)O)N)O |
Origin of Product |
United States |
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